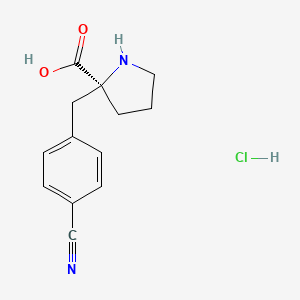

(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

“(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” (CAS: 1217606-18-2, molecular weight: 266.72) is a chiral proline derivative substituted with a 4-cyanobenzyl group at the 2-position of the pyrrolidine ring, forming a hydrochloride salt to enhance stability and solubility . Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring’s chiral center. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in developing peptidomimetics or enzyme inhibitors due to its rigid pyrrolidine scaffold and the electron-withdrawing cyano group, which may influence binding interactions .

Storage conditions recommend sealing in a dry environment at 2–8°C, and it is currently listed as temporarily unavailable in major markets (e.g., China, U.S., India) .

Properties

IUPAC Name |

(2S)-2-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-9-11-4-2-10(3-5-11)8-13(12(16)17)6-1-7-15-13;/h2-5,15H,1,6-8H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUBEORFJKGPW-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661605 | |

| Record name | 2-[(4-Cyanophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217606-18-2 | |

| Record name | 2-[(4-Cyanophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features and Synthesis

The compound features a pyrrolidine ring with a carboxylic acid group and a cyanobenzyl substituent. The presence of the cyanobenzyl moiety is believed to enhance lipophilicity, which can influence its pharmacokinetics and interactions with biological targets. Various synthesis methods have been reported, including palladium-catalyzed reactions that allow for the formation of multiple stereocenters with high selectivity .

The biological activity of (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is thought to arise from its interaction with specific molecular targets such as enzymes or receptors. The cyanobenzyl group can engage in hydrogen bonding and hydrophobic interactions, while the rigid pyrrolidine ring contributes to the structural stability necessary for effective binding .

Antimicrobial Activity

Compounds similar to (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid have demonstrated antimicrobial properties. For instance, derivatives with similar structures have shown activity against Gram-positive pathogens, indicating that this compound may also possess antimicrobial capabilities .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid | Antimicrobial potential | TBD |

| 5-Fluoro benzimidazole | Broad-spectrum antibacterial | 8-128 |

| Hydrazone derivatives | Activity against S. aureus | 64 |

Anticancer Activity

Recent studies suggest that (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may also exhibit anticancer properties. For example, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including A549 lung cancer cells. These studies typically involve viability assays to assess the impact of different concentrations of the compound on cell survival .

| Cell Line | Compound | Viability (%) at 100 µM |

|---|---|---|

| A549 | (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid | TBD |

| A549 | Cisplatin | 36.6 |

| A549 | AraC | 71.3 |

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the inhibitory effects of (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Mechanistic Insights : Mechanistic studies have shown that compounds like (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid can disrupt key signaling pathways involved in cell proliferation and survival, further supporting its potential therapeutic applications .

- Comparative Analysis : Comparative studies with other pyrrolidine derivatives highlighted the unique biological profiles conferred by the cyanobenzyl substituent. This specificity may allow for targeted therapeutic strategies in treating resistant strains of bacteria or specific cancer types.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound has been explored for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Its structural features allow it to interact selectively with biological targets, making it a candidate for drug development.

- Case Study : In a study evaluating PD-L1 antagonists, analogs of pyrrolidine derivatives demonstrated significant potency in disrupting the PD-1/PD-L1 binding complex, which is crucial in cancer immunotherapy . The introduction of the cyanobenzyl group may enhance binding affinity and selectivity.

-

Neuropharmacology

- Preliminary studies suggest that (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may exhibit neuroprotective effects. Its interaction with neurotransmitter receptors could potentially modulate synaptic transmission and neuronal survival.

- Example : Compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal cells from excitotoxicity.

-

Antitumor Activity

- The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a potential antitumor agent.

- Research Insight : Computational predictions indicate that this compound may inhibit tumor growth by affecting key regulatory pathways . Further experimental validation is required to confirm these findings.

-

Anti-inflammatory Properties

- Studies suggest that (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.

- Evidence : Similar compounds have been documented to exhibit anti-inflammatory effects through the inhibition of specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzyl group or pyrrolidine ring, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Parameters of Analogs

*Calculated based on structural similarity.

Structural and Functional Differences

- This may improve interactions with polar enzyme active sites.

- Solubility and Stability: The hydrochloride salt form of the target compound improves aqueous solubility relative to non-salt analogs. However, dichlorinated derivatives (e.g., 2,4-dichloro in ) exhibit lower solubility due to increased hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.